2-(1-Benzylpiperidin-2-YL)propan-2-amine
Description
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C15H24N2/c1-15(2,16)14-10-6-7-11-17(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,6-7,10-12,16H2,1-2H3 |
InChI Key |
VSUNLWHIVHLOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-2-yl)propan-2-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzylpiperidin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Receptor Binding: NBOMe derivatives (e.g., 4-MMA-NBOMe) exhibit high affinity for serotonin receptors (5-HT₂A), attributed to the methoxybenzyl and arylpropan-2-amine motifs . The benzylpiperidinyl group in the target compound may similarly interact with monoamine transporters but with altered selectivity due to steric and electronic differences. Pyridinyl-substituted propan-2-amines (e.g., 2-(pyridin-2-yl)propan-2-amine) show reduced CNS penetration compared to benzylpiperidinyl analogs, likely due to higher polarity .
Synthetic Utility :
- Compounds like 3na and 3ah (from –8) highlight the role of bulky aryl groups in facilitating enantioselective synthesis, suggesting that the benzylpiperidinyl moiety could serve as a chiral auxiliary in asymmetric catalysis .
Limitations and Contradictions
- Lack of Direct Data: No experimental studies on this compound were found in the provided evidence; comparisons rely on structural analogs.
- Contradictory Bioactivity: While NBOMe derivatives are psychoactive, other arylpropan-2-amines (e.g., 2-(pyridin-2-yl)propan-2-amine) lack significant CNS effects, indicating that minor structural changes drastically alter functionality .
Q & A
Q. What are the recommended synthetic routes for 2-(1-Benzylpiperidin-2-YL)propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives or reductive amination. For alkylation, optimize conditions by controlling temperature (40–60°C) and solvent polarity (e.g., THF or DMF). For reductive amination, use catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride in methanol at pH 5–6. Reaction yields improve with excess benzyl halide (1.5–2.0 eq.) and slow addition of reducing agents to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the benzylpiperidine scaffold and amine proton environment. Mass spectrometry (ESI-TOF) provides molecular weight verification (expected [M+H]⁺ ~261.2 g/mol). UV-Vis spectroscopy (225–304 nm range) detects conjugated systems, while HPLC with chiral columns assesses enantiomeric purity if asymmetric synthesis is employed .
Advanced Research Questions
Q. How can researchers address low enantiomeric excess (ee) in transaminase-mediated synthesis of this compound?
- Methodological Answer : Low ee often stems from enzyme specificity or substrate inhibition. Use factorial design to test variables: pH (6.5–8.5), temperature (25–45°C), co-solvents (e.g., DMSO ≤10%), and amine donor concentration (e.g., isopropylamine 50–200 mM). Screen engineered transaminases (e.g., Codexis TA-204) for improved stereoselectivity. Monitor reactions via chiral HPLC and apply kinetic resolution if necessary .
Q. What strategies resolve contradictions in receptor binding data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or receptor isoforms. Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) under standardized buffer conditions (pH 7.4, 150 mM NaCl). Validate with radioligand displacement assays (³H-labeled antagonists) and compare across cell lines (e.g., HEK293 vs. CHO). Perform molecular docking simulations (AutoDock Vina) to identify key π-π or hydrogen-bonding interactions with receptor subtypes .
Q. How should researchers design experiments to assess metabolic stability in hepatic models?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with the compound (1–10 µM) and NADPH (1 mM). Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the in vitro half-life method. For cytochrome P450 inhibition, test isoform-specific substrates (e.g., CYP3A4: midazolam). Pair with computational ADMET models (e.g., SwissADME) to predict metabolite formation and prioritize in vitro validation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across cell-based vs. in vivo studies?
- Methodological Answer : Discrepancies may reflect bioavailability or metabolite interference. Conduct pharmacokinetic profiling (plasma/tissue concentration-time curves) in rodent models. Compare protein binding (equilibrium dialysis) and blood-brain barrier penetration (logBB calculations). Use stable isotope labeling (¹³C/¹⁵N) to track parent compound vs. metabolites in vivo. Cross-validate with knockout models (e.g., CYP2D6-deficient mice) to isolate metabolic contributions .
Experimental Design Tables
| Study Objective | Key Parameters | Optimal Conditions | Reference |
|---|---|---|---|
| Synthesis Yield Optimization | Solvent (THF vs. DMF), Temp (40–60°C), Benzyl Halide Equiv. (1.5–2.0) | DMF, 50°C, 1.8 eq. Benzyl Bromide | |
| Enantioselective Transamination | pH (7.5), TA Enzyme (Codexis TA-204), Isopropylamine (150 mM) | 85% ee achieved at pH 7.5, 37°C | |
| Receptor Binding Assay | Buffer (HEPES, pH 7.4), NaCl (150 mM), Incubation Time (30 min) | Kd = 12 nM (±2.1) in HEK293 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
